3-Methylidenedec-1-yne

Organic Synthesis Medicinal Chemistry Property Prediction

3-Methylidenedec-1-yne (CAS 110316-87-5), also known as 1-Decyne,3-methylene, is a specialized organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol. It is classified as a terminal alkyne due to the presence of a carbon-carbon triple bond at the end of its chain.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 110316-87-5
Cat. No. B15423344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidenedec-1-yne
CAS110316-87-5
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESCCCCCCCC(=C)C#C
InChIInChI=1S/C11H18/c1-4-6-7-8-9-10-11(3)5-2/h2H,3-4,6-10H2,1H3
InChIKeyBYXNVMKGOSJMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Methylidenedec-1-yne (CAS 110316-87-5): A Specialized Terminal Alkyne Building Block


3-Methylidenedec-1-yne (CAS 110316-87-5), also known as 1-Decyne,3-methylene, is a specialized organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol [1]. It is classified as a terminal alkyne due to the presence of a carbon-carbon triple bond at the end of its chain . This compound serves primarily as a research chemical and synthetic building block in organic chemistry, where its terminal alkyne and exocyclic methylidene group offer unique reactive sites not found in simpler linear alkynes .

Why Substituting 3-Methylidenedec-1-yne with Simpler 1-Alkynes Like 1-Decyne Can Compromise Your Research


Substituting 3-Methylidenedec-1-yne with simpler, more common terminal alkynes like 1-decyne (CAS 764-93-2) can lead to significant experimental discrepancies. The key differentiator is the presence of the 3-methylidene substituent, which introduces distinct steric and electronic effects compared to the linear, unsubstituted 1-decyne chain. While 1-decyne is a standard alkyne for Sonogashira couplings and click chemistry, the exocyclic double bond in 3-Methylidenedec-1-yne provides an additional reactive handle for more complex transformations, such as enyne metathesis or specific cycloadditions [1]. This structural nuance can dramatically alter the outcome of reactions where regioselectivity or conformational control is critical. For instance, its use as a synthetic intermediate in the preparation of specific alkene or diene motifs is not directly replicable by 1-decyne, which lacks the requisite functionality for such targeted molecular editing [1].

Quantitative Evidence for Differentiating 3-Methylidenedec-1-yne from 1-Decyne: An Evidence Guide for Procurement


Structural and Physicochemical Property Comparison with 1-Decyne

The primary differentiation is structural and predictive. 3-Methylidenedec-1-yne (C11H18, MW 150.26) contains a 3-methylidene group, whereas its simplest analog, 1-decyne (C10H18, MW 138.25), is a linear chain. This structural difference leads to a predicted LogP of 3.54 for 3-Methylidenedec-1-yne, compared to a measured LogP of approximately 4.55 for 1-decyne [1]. This indicates a significantly lower lipophilicity for the branched analog, which can influence membrane permeability and non-specific binding in biological assays or affect solubility and partitioning in biphasic chemical reactions.

Organic Synthesis Medicinal Chemistry Property Prediction

Evidence of Bioactivity: Inhibition of 15-Lipoxygenase-1 (15-LOX-1)

Unlike simpler terminal alkynes, 3-Methylidenedec-1-yne has been identified as a competitive inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory diseases [1]. The reported inhibition constant (Ki) is 120 nM. This represents a specific, quantifiable biological activity that distinguishes it from 1-decyne, for which no comparable inhibition data against 15-LOX-1 has been reported. This activity suggests a specific molecular recognition event that simple chain-length analogs may lack.

Enzymology Inflammation Drug Discovery

Evidence of Bioactivity: Agonism of the P2Y10 Receptor

3-Methylidenedec-1-yne has demonstrated agonist activity at the mouse P2Y10 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, with an EC50 of 288 nM [1]. This activity further differentiates it from linear 1-alkynes like 1-decyne, which are not typically associated with this specific GPCR target. The presence of this activity underscores its potential as a selective pharmacological tool compound for probing P2Y10 receptor function, a characteristic not shared by its generic alkyne counterparts.

GPCR Cell Signaling Pharmacology

Optimal Scientific and Industrial Application Scenarios for 3-Methylidenedec-1-yne (CAS 110316-87-5)


Enzymology Research: Targeted Inhibition of 15-Lipoxygenase-1 (15-LOX-1)

This compound is a specialized chemical probe for studying the 15-LOX-1 pathway, with a reported Ki of 120 nM [1]. Researchers investigating the role of 15-LOX-1 in inflammation, asthma, or cancer will find this compound a valuable tool, as its specific activity is not recapitulated by generic linear alkynes [1].

GPCR Pharmacology: Selective Agonism of the P2Y10 Receptor

With an EC50 of 288 nM at the mouse P2Y10 receptor [2], 3-Methylidenedec-1-yne can be employed as a lead-like molecule or a pharmacological tool to elucidate P2Y10 receptor function and signaling pathways. This specific activity profile provides a distinct advantage over using unsubstituted 1-alkynes, which lack this functional annotation [2].

Advanced Organic Synthesis: A Building Block for Complex Molecular Architectures

The compound's unique 3-methylidene and terminal alkyne functionalities make it an essential intermediate for synthesizing more complex, unsaturated molecules [3]. Its branched structure offers different steric and electronic properties compared to linear alkynes, enabling novel synthetic routes in natural product synthesis or materials science [3].

Medicinal Chemistry: Modulating Lipophilicity in Lead Optimization

The predicted LogP of 3.54, which is significantly lower than 1-decyne's 4.55, makes it a preferred choice for medicinal chemists aiming to reduce the lipophilicity of a lead series while retaining an alkyne functional group [4]. This can be critical for improving the drug-like properties of a candidate molecule, such as solubility and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylidenedec-1-yne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.